4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

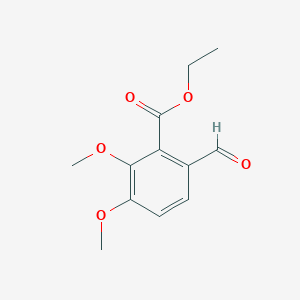

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, also known as MOMCl, is a reagent used in a variety of organic synthesis reactions. It is a versatile reagent that can be used in a number of different syntheses, including the synthesis of heterocyclic compounds, peptides, and other organic compounds. Its unique reactivity and solubility properties make it an ideal reagent for use in a variety of laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment Research

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride has been utilized in the synthesis of sulfonamides with potential therapeutic applications for Alzheimer’s disease. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine. These compounds, particularly N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, exhibited significant acetylcholinesterase inhibitory activity, suggesting their potential as acetylcholinesterase inhibitors for Alzheimer's treatment (Abbasi et al., 2018).

Polymer Chemistry

Xi et al. (1984) described the synthesis of new 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols and phloroglucinols by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride. These compounds have applications in polymer chemistry, particularly in the creation of functional polymers (Xi, Basset, & Vogl, 1984).

Peptide Synthesis

The 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds) group, a derivative of this compound, has been identified as an effective protecting group for the guanidino function in arginine, useful in peptide synthesis. This group shows considerable resistance to trifluoroacetic acid (TFA), making it suitable for certain peptide synthesis procedures (Fujino, Wakimasu, & Kitada, 1981).

Sensor Development

Sheikh et al. (2016) reported the synthesis of bis-sulfonamides, including derivatives of this compound, for use in heavy metal sensors. These molecules were used to develop sensitive and selective sensors for cobalt ions, showcasing their application in environmental monitoring and health-care fields (Sheikh et al., 2016).

Safety and Hazards

The safety information available indicates that 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a dangerous substance. The hazard statements associated with this compound are H314, H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

Eigenschaften

IUPAC Name |

4-methoxy-2,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOCLWBHRMQADB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348704 |

Source

|

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91179-12-3 |

Source

|

| Record name | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91179-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)